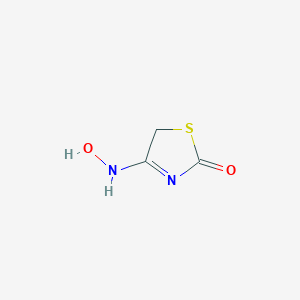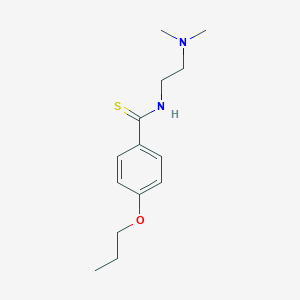
Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- is a chemical compound that has been extensively studied in scientific research. This compound is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- is not fully understood. However, it has been shown to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. Additionally, it has been shown to inhibit the reuptake of serotonin and norepinephrine. These actions are thought to contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce dopamine levels in the brain, which may contribute to its antipsychotic effects. Additionally, it has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects. It has also been shown to have analgesic effects, which may be due to its inhibition of serotonin and norepinephrine reuptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- has several advantages for use in laboratory experiments. It is readily available and can be synthesized using a well-established method. Additionally, it has been extensively studied and its mechanism of action is well-understood. However, there are also limitations to its use. It has been shown to have low bioavailability and a short half-life, which may limit its effectiveness in vivo. Additionally, it has been shown to have potential side effects, such as sedation and weight gain.
Direcciones Futuras
There are several future directions for research on Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio-. One area of interest is its potential use in the treatment of Parkinson's disease. It has been shown to have neuroprotective effects and may be able to slow the progression of the disease. Additionally, it may have potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Further research is needed to investigate these potential therapeutic applications. Additionally, research is needed to investigate the potential side effects of long-term use and to develop more effective formulations with improved bioavailability.
Conclusion
In conclusion, Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- is a chemical compound that has been extensively studied in scientific research. It has potential therapeutic applications for the treatment of psychiatric and neurological disorders. Its mechanism of action is well-understood, and it has been shown to have a variety of biochemical and physiological effects. While it has several advantages for use in laboratory experiments, there are also limitations to its use. Further research is needed to investigate its potential therapeutic applications and to develop more effective formulations.
Métodos De Síntesis
Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- can be synthesized through a multi-step process. The first step involves the reaction between p-propoxythioaniline and 2-dimethylaminoethyl chloride to form N-(2-dimethylaminoethyl)-p-propoxythioaniline. The second step involves the reaction between N-(2-dimethylaminoethyl)-p-propoxythioaniline and benzoyl chloride to form Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio-. This synthesis method has been well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have antipsychotic, antidepressant, and analgesic effects. Additionally, it has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. In laboratory experiments, Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- has been used to investigate its mechanism of action and its effects on various physiological processes.
Propiedades
Número CAS |
16531-44-5 |
|---|---|
Nombre del producto |
Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- |
Fórmula molecular |
C14H22N2OS |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-4-propoxybenzenecarbothioamide |
InChI |
InChI=1S/C14H22N2OS/c1-4-11-17-13-7-5-12(6-8-13)14(18)15-9-10-16(2)3/h5-8H,4,9-11H2,1-3H3,(H,15,18) |
Clave InChI |
WSINAHHNKHVZSD-UHFFFAOYSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C(=NCCN(C)C)S |
SMILES |
CCCOC1=CC=C(C=C1)C(=S)NCCN(C)C |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=S)NCCN(C)C |
Otros números CAS |
16531-44-5 |
Sinónimos |
N-[2-(Dimethylamino)ethyl]-p-propoxythiobenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



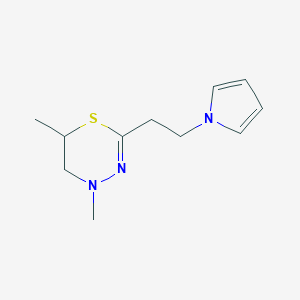
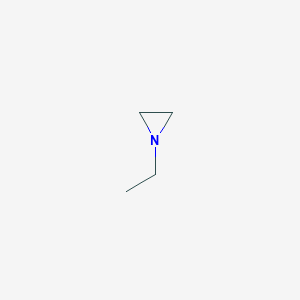
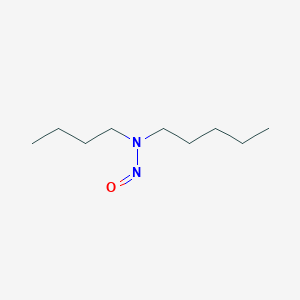

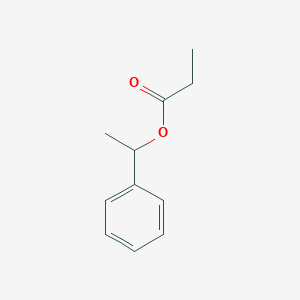
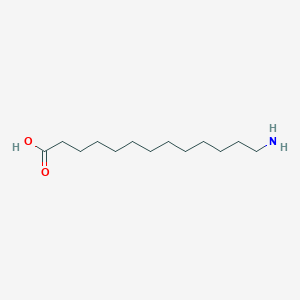
![N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide](/img/structure/B91026.png)
![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)
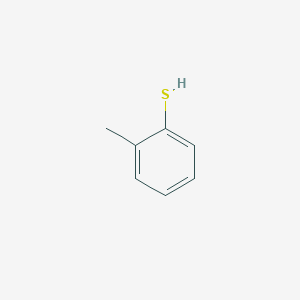
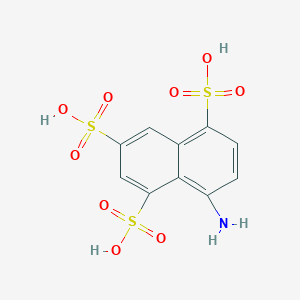
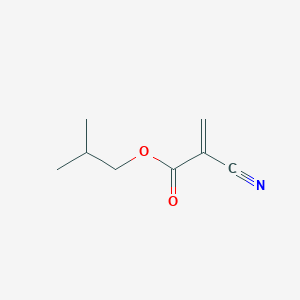
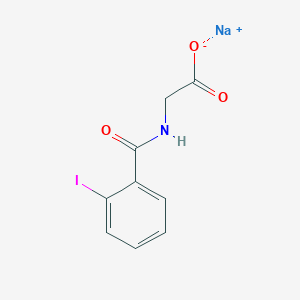
![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)
